molecular formula C6H8Cl2N4 B3263083 5-Aminobenzotriazole dihydrochloride CAS No. 3663-27-2

5-Aminobenzotriazole dihydrochloride

Cat. No. B3263083
CAS RN: 3663-27-2
M. Wt: 207.06 g/mol
InChI Key: QMRDTYGCHIODQE-UHFFFAOYSA-N
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Description

5-Aminobenzotriazole is a chemical compound that is commonly used in scientific research . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of 5-Aminobenzotriazole involves the reduction of a nitro group . Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Molecular Structure Analysis

Benzotriazole, the parent compound of 5-Aminobenzotriazole, features two fused rings. Its five-membered ring can exist as tautomers, and various structural analyses indicate that one tautomer is dominant .


Chemical Reactions Analysis

Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes, complicating its utility as a pan CYP inhibitor for reaction phenotyping . It has been shown to significantly inhibit the clearance of a non-selective UGT substrate .


Physical And Chemical Properties Analysis

Benzotriazole, the parent compound of 5-Aminobenzotriazole, is a white-to-light tan solid with a molar mass of 119.127 g·mol−1 . It has unique physicochemical properties due to its structure .

Scientific Research Applications

Antitumor Activity

5-Aminobenzotriazole dihydrochloride and related compounds have been studied for their antitumor properties. One study investigated the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts both in vitro and in vivo. These compounds showed significant cytotoxic activity against various human carcinomas and had substantial antitumor activity against several types of cancer cells, including melanoma and squamous cell carcinoma (Stojković et al., 2006).

Synthesis Optimization

The optimized synthesis of related compounds like 5-amino-2-(P-aminophenyl) benzoxazole has been explored. One study focused on refining the synthesis method through orthodoxy experiments, achieving a yield of over 90% and high product purity. This advancement is significant for using these compounds in further research and applications (Song Mei-xia, 2011).

Selective Protection for Controlled Reaction

Selective protection of 5-aminobenzotriazole has been reported to control reactions involving the primary amine. This approach allows for more precise chemical reactions, particularly in synthesizing compounds with metal complexing properties (Mckeown et al., 2002).

Formation of Michael Adducts and Cyclisation

5-Aminobenzotriazoles have been used in reactions with dimethyl acetylenedicarboxylate (DMAD) to form Michael adducts and other cyclic compounds. This research highlights the versatility of 5-aminobenzotriazole in organic synthesis, especially in creating various structurally complex molecules (Paglietti et al., 1993).

In Vitro Inhibitory Effects

Studies have been conducted on the inhibitory effects of 1-aminobenzotriazole and related compounds on drug oxidations catalyzed by human cytochrome P450 enzymes. Such research is crucial in understanding drug interactions and metabolic processes in the human body (Emoto et al., 2003).

Mechanism of Action

While the exact mechanism of action for 5-Aminobenzotriazole is not clear, it is known that benzotriazole derivatives can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This suggests that 5-Aminobenzotriazole may have similar properties.

Safety and Hazards

5-Aminobenzotriazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2H-benzotriazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-2-5-6(3-4)9-10-8-5;;/h1-3H,7H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRDTYGCHIODQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzotriazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminobenzotriazole dihydrochloride
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5-Aminobenzotriazole dihydrochloride
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5-Aminobenzotriazole dihydrochloride
Reactant of Route 4
5-Aminobenzotriazole dihydrochloride
Reactant of Route 5
5-Aminobenzotriazole dihydrochloride
Reactant of Route 6
5-Aminobenzotriazole dihydrochloride

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